molecular formula C24H25ClN4O3 B2968886 Ethyl 4-(4-(2-chlorophenyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922015-80-3

Ethyl 4-(4-(2-chlorophenyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2968886
CAS RN: 922015-80-3
M. Wt: 452.94
InChI Key: YSIDKGNDETWVQQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a piperazine ring, a pyridazine ring, and a carboxylate ester group. These functional groups suggest that the compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The compound contains several cyclic structures, which could contribute to its stability. The presence of nitrogen in the piperazine and pyridazine rings could also allow for hydrogen bonding interactions. The carboxylate ester group is polar, which could affect the compound’s solubility and reactivity .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, similar compounds often undergo reactions at the ester group or at the nitrogen-containing rings. For example, the ester could be hydrolyzed to form a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions. The presence of polar and nonpolar regions could give it interesting solubility properties. The cyclic structures could contribute to its stability .

Scientific Research Applications

Synthesis and Characterization

The compound's synthesis involves cyclization reactions and interactions with different reagents to form various derivatives, highlighting its utility as a precursor in chemical synthesis. For example, the cyclization reaction of N-(4-chlorophenyl)-β-alanine, in the presence of piperidine as a catalyst, leads to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate and its derivatives exhibiting weak antibacterial activity (Anusevičius et al., 2014). This process underscores the compound's versatility in generating a variety of chemically significant derivatives.

Potential Biological Activities

Several studies have synthesized derivatives of the compound to evaluate their antimicrobial and biological activities. For instance, derivatives synthesized from reactions involving ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate demonstrated antibacterial and antifungal activities, indicating the potential of these compounds in developing antimicrobial agents (Desai et al., 2007). Similarly, compounds obtained from ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates showed good antimicrobial activity, suggesting their utility in antimicrobial therapy (Fandaklı et al., 2012).

Neuroleptic Activity

Compounds exhibiting neuroleptic activity with very low liability to extrapyramidal side effects were synthesized, offering insights into the development of novel therapeutic agents with minimized adverse effects (Cascio et al., 1989). This research demonstrates the potential application of the compound in creating more effective and safer neuroleptic medications.

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing efficient synthesis methods, studying its reactivity, investigating its potential biological activity, and assessing its safety .

properties

IUPAC Name

ethyl 4-[4-(2-chlorophenyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O3/c1-3-32-24(31)23-21(16-22(30)29(26-23)18-10-8-17(2)9-11-18)28-14-12-27(13-15-28)20-7-5-4-6-19(20)25/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIDKGNDETWVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC=C3Cl)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-(2-chlorophenyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

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